[(2-Nitrophenylsulfonyl)amino]acetamide
Description
[(2-Nitrophenylsulfonyl)amino]acetamide (CAS: 23530-44-1; Molecular Formula: C₈H₈N₂O₅S; MW: 256.22 g/mol) is a sulfonamide-derived acetamide featuring a 2-nitrophenylsulfonyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules . The 2-nitro group on the phenyl ring confers electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions, while the sulfonyl group stabilizes intermediates and influences solubility . Its structural motifs are shared with pharmaceuticals, agrochemicals, and dyes, making it a versatile scaffold .
Properties
CAS No. |
666843-70-5 |
|---|---|
Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C8H9N3O5S/c9-8(12)5-10-17(15,16)7-4-2-1-3-6(7)11(13)14/h1-4,10H,5H2,(H2,9,12) |
InChI Key |
UKHLQJAHGDFIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(2-Nitrophenylsulfonyl)amino]acetamide with key analogs:
Reactivity and Solubility
- Electron-Withdrawing Effects : The 2-nitro group in the target compound enhances electrophilicity at the sulfonyl site, facilitating nucleophilic attacks. In contrast, the 4-chloro substituent in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide adds steric hindrance, slightly reducing reactivity .
- Solubility: The target’s nitro group reduces water solubility compared to 2-Cyano-N-[(methylamino)carbonyl]acetamide (polar cyano group). However, the sulfonyl group improves solubility in polar aprotic solvents like DMSO .
- Crystallinity: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits strong intermolecular hydrogen bonding (C–H⋯O interactions), leading to stable crystalline structures, a property less pronounced in the target compound .
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